APDye 546 Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

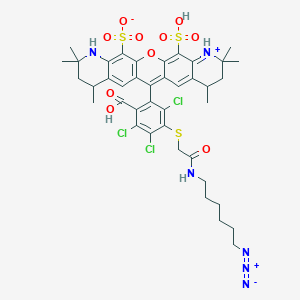

APDye 546 Azide is a bright, orange-fluorescent dye that reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to Alexa Fluor 546, Atto 546, and CF 546 . This compound is widely used in various scientific research applications due to its high sensitivity and reduced cell toxicity .

Métodos De Preparación

APDye 546 Azide is synthesized through a series of chemical reactions involving the incorporation of a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site . This enhances the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The compound is typically prepared in a laboratory setting using water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) as solvents . Industrial production methods involve similar synthetic routes but on a larger scale to meet commercial demands.

Análisis De Reacciones Químicas

APDye 546 Azide undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker.

Copper-Free Click Chemistry: It can also react with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole without requiring a copper catalyst or elevated temperatures.

Common reagents used in these reactions include copper (I) catalysts and strained cyclooctyne . The major products formed from these reactions are stable triazole linkers .

Aplicaciones Científicas De Investigación

APDye 546 Azide has a wide range of scientific research applications, including:

Chemistry: It is used for imaging of low abundance azide-containing biomolecules.

Biology: The compound is employed in cell detection, tumor gene monitoring, and other biological processes.

Medicine: It is used in drug delivery monitoring and imaging of target tissues.

Industry: This compound is utilized in the development of fluorescent dyes for various industrial applications.

Mecanismo De Acción

The mechanism of action of APDye 546 Azide involves the incorporation of a copper-chelating motif that raises the effective concentration of copper (I) at the reaction site . This boosts the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in faster and more biocompatible labeling . The molecular targets and pathways involved include alkyne-tagged biomolecules and the CuAAC reaction pathway .

Comparación Con Compuestos Similares

APDye 546 Azide is similar to other fluorescent dyes such as Alexa Fluor 546, Atto 546, and CF 546 . it is unique due to its incorporation of a copper-chelating motif, which significantly improves the efficiency and biocompatibility of the CuAAC labeling protocol . This makes it particularly valuable for the detection of low abundance targets or living system imaging .

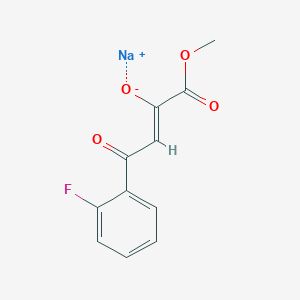

Similar compounds include:

Propiedades

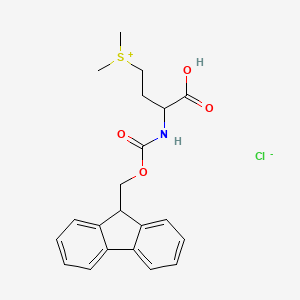

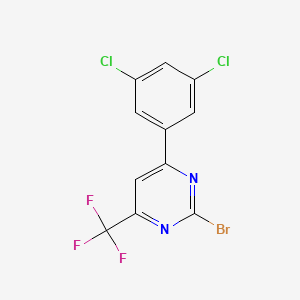

Fórmula molecular |

C40H45Cl3N6O10S3 |

|---|---|

Peso molecular |

972.4 g/mol |

Nombre IUPAC |

13-[5-[2-(6-azidohexylamino)-2-oxoethyl]sulfanyl-2-carboxy-3,4,6-trichlorophenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |

InChI |

InChI=1S/C40H45Cl3N6O10S3/c1-18-15-39(3,4)47-31-20(18)13-22-25(26-27(38(51)52)28(41)30(43)35(29(26)42)60-17-24(50)45-11-9-7-8-10-12-46-49-44)23-14-21-19(2)16-40(5,6)48-32(21)37(62(56,57)58)34(23)59-33(22)36(31)61(53,54)55/h13-14,18-19,47H,7-12,15-17H2,1-6H3,(H,45,50)(H,51,52)(H,53,54,55)(H,56,57,58) |

Clave InChI |

JUAWDMCKRFBEPG-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCCN=[N+]=[N-])Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)

![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)